Weakened Acidity vs. Pyridine-2-sulfonic Acid: Impact on Salt Handling and Formulation
The predicted pKa of 3-fluoropyridine-2-sulfinic acid is 6.19±0.70 . In comparison, the corresponding pyridine-2-sulfonic acid (the oxidized congener) has a reported pKa of approximately -2.92 . This difference of ~9 pKa units means the sulfinic acid is a far weaker acid, existing predominantly in its protonated form under near-neutral conditions, which directly impacts solubility, salt formation, and handling properties compared to the sulfonic acid.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.19 ± 0.70 (Predicted) |
| Comparator Or Baseline | Pyridine-2-sulfonic acid: pKa = -2.92 ± 0.18 (Predicted) |
| Quantified Difference | ΔpKa ≈ 9.11 (sulfinic acid is ~9 orders of magnitude weaker) |
| Conditions | Predicted values from ACD/Labs or similar software |
Why This Matters
Procurement teams evaluating pyridine sulfur-acid building blocks for late-stage functionalization must recognize that sulfinic acids are far weaker acids than sulfonic acids, affecting salt stoichiometry and solubility in aqueous reaction media.
